[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methoxyphenyl)methanone
Description
7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-ylmethanone is a polycyclic N-heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with two propylsulfonyl groups at positions 7 and 8, and a 4-methoxyphenyl methanone moiety at position 4. Though direct pharmacological data for this compound is absent in the provided evidence, its structural analogs (e.g., pyrrolo-pyrazines and pyrazoles) are frequently explored for antimicrobial and catalytic applications .
Properties
IUPAC Name |
[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S2/c1-4-12-30(25,26)20-17-14-22-10-11-23(17)18(21(20)31(27,28)13-5-2)19(24)15-6-8-16(29-3)9-7-15/h6-11,14H,4-5,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVKRPZVTRXFBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=NC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-ylmethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of propylsulfonyl groups through sulfonation reactions. The final step involves the attachment of the methoxyphenyl group via a Friedel-Crafts acylation reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-ylmethanone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique chemical structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with related heterocycles, focusing on core architecture, substituents, synthetic methodologies, and reported bioactivity.
Table 1: Comparative Analysis of Structural and Functional Features
Key Observations:
Core Structure Variations: The target compound’s pyrrolo[1,2-a]pyrazine core aligns with Zhou’s catalysts but contrasts with pyrazole () or thienopyridine systems. Pyrrolo-pyrazines are prized for planar aromaticity, enabling π-π stacking in catalysis, whereas pyrazoles offer rigidity for antimicrobial targeting .
Substituent Effects: Sulfonyl vs. Methoxy/Cyano Groups: The propylsulfonyl groups in the target compound likely increase solubility and electrophilicity compared to methoxy or cyano substituents in ’s pyridines. For instance, cyano groups in compounds 4a–c () enhance hydrogen-bonding capacity, critical for antimicrobial activity . 4-Methoxyphenyl vs. Furyl/Chlorophenyl: The 4-methoxyphenyl group’s electron-donating methoxy moiety may improve metabolic stability relative to furyl (electron-rich) or chlorophenyl (electron-deficient) groups in ’s derivatives .
Synthetic Approaches :
- The target compound’s synthesis remains unspecified, but highlights advanced catalytic systems (e.g., Ir/Rh complexes) for enantioselective dearomatization of pyrrolo-pyrazines, achieving >90% enantiomeric excess (ee) . In contrast, employs conventional methods (e.g., aldol condensation) for pyrazole derivatives, suggesting divergent complexity in accessing the target molecule .
Biological and Catalytic Relevance: While the target compound’s bioactivity is unreported, pyrazole-thienopyridine hybrids () exhibit broad-spectrum antimicrobial activity (MIC: 2–16 µg/mL) . Zhou’s catalytic pyrrolo-pyrazines enable asymmetric synthesis of chiral tetrahydropyrimidines, underscoring the structural versatility of this core .
Biological Activity
The compound 7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-ylmethanone is a complex organic molecule with significant potential for various biological activities. Its unique structure, characterized by a pyrrolo[1,2-a]pyrazine core with propylsulfonyl groups and a methanone moiety linked to a 4-methoxyphenyl group, suggests diverse interactions in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The chemical formula for the compound is , with a molecular weight of approximately 468.97 g/mol. The structural features include:
- Pyrrolo[1,2-a]pyrazine core
- Propylsulfonyl substituents
- 4-Methoxyphenyl group
These elements contribute to its potential pharmacological properties.
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structural motifs exhibit significant antimicrobial activities. The presence of sulfonyl groups is often associated with enhanced antibacterial efficacy. For instance, compounds structurally related to pyrrolo[1,2-a]pyrazines have shown promising results against both Gram-positive and Gram-negative bacteria.
Antioxidant Activity
Research has demonstrated that derivatives of pyrrolo compounds can exhibit antioxidant properties. For example, studies involving pyrroloimidazole derivatives have shown effective radical scavenging capabilities, which may be attributed to functional groups present in the structure. The antioxidant activities were evaluated using methods such as DPPH radical scavenging assays and FRAP assays.
Inhibition of Gastric Acid Secretion
The compound's structural relatives have been studied for their ability to inhibit gastric acid secretion, making them potential candidates for treating conditions like peptic ulcers. Pyrrolo[1,2-a]pyrazines have been identified as effective inhibitors in this regard, suggesting that 7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-ylmethanone may possess similar properties.
Synthesis and Reaction Pathways
The synthesis of 7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-ylmethanone involves several steps:
- Formation of the Pyrrolo Core : Starting from appropriate pyrrole derivatives treated with suitable reagents to introduce the pyrazine structure.
- Sulfonylation : Introduction of propylsulfonyl groups through electrophilic substitution.
- Methanone Formation : Coupling with 4-methoxyphenyl derivatives to form the final product.
Each step requires optimization for yield and purity.
Study 1: Antimicrobial Efficacy
A study focusing on related pyrrolo compounds evaluated their antimicrobial activity using disk diffusion methods against various bacterial strains. The results indicated that certain derivatives showed significant inhibition zones compared to standard antibiotics.
Study 2: Antioxidant Properties
In another investigation into pyrroloimidazoles, researchers assessed the antioxidant capacity using DPPH and FRAP assays. The findings revealed that these compounds exhibited comparable efficacy to established antioxidants, highlighting their potential therapeutic applications.
Study 3: Gastric Acid Secretion Inhibition
Research published in patents has detailed the effectiveness of pyrrolo[1,2-a]pyrazines in inhibiting gastric acid secretion. These findings suggest that 7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-ylmethanone could be explored further for gastrointestinal therapeutic applications.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Ethynyl group substitution | Antagonist at mGluR5 receptors | Investigational drug status |
| Pyrazolo[3,4-b]quinolin-5-one | Quinoline core | Anticancer properties | Selective toxicity |
| 5-Sulfonamidoindole | Indole structure with sulfonamide | Antimicrobial activity | Broad-spectrum efficacy |
This table illustrates the diversity within this chemical class while showcasing the unique features of 7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-ylmethanone that may confer distinct biological activities.
Q & A
Q. Key Factors Affecting Regioselectivity :
- Catalyst choice : Lewis acids like AlCl₃ direct electrophiles to electron-rich positions.
- Substituent effects : Bulky groups (e.g., propylsulfonyl) may hinder reactivity at adjacent positions.
- Reaction time : Longer durations favor thermodynamic products.
Q. Table 1: Synthesis Parameters
| Step | Reagents/Catalysts | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Sulfonylation | Propylsulfonyl chloride, base | Xylene, 25–30h reflux | Positions 7 & 8 | |
| Acylation | Acetyl chloride, AlCl₃ | Reflux, 1h | Position 6 or 8 |
How should researchers design experiments to evaluate the environmental fate of this compound?
Methodological Answer:
Adopt a tiered approach combining laboratory and field studies, as outlined in Project INCHEMBIOL :
Physicochemical properties : Determine solubility, logP, and stability under varying pH/temperature.
Abiotic transformations : Study hydrolysis, photolysis, and oxidation using simulated environmental conditions.
Biotic transformations : Conduct microbial degradation assays with soil/water samples.
Ecosystem-level assessment : Monitor distribution in air, water, and soil via LC-MS/MS or GC-MS.
Q. Experimental Design Considerations :
- Use randomized block designs to account for environmental variability .
- Include controls (e.g., sterile samples) to distinguish biotic vs. abiotic processes.
What advanced spectroscopic techniques are recommended for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm aromatic substitution patterns (e.g., δ 7.5–8.2 ppm for methoxyphenyl protons) and sulfonyl group integration .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula via exact mass matching.
- IR Spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) stretches .
- X-ray Crystallography : Resolve regiochemistry ambiguities in crystalline derivatives.
Q. Table 2: Key Spectroscopic Markers
| Technique | Critical Data Points | Purpose |
|---|---|---|
| ¹H NMR | δ 2.5–3.5 ppm (propylsulfonyl CH₂) | Confirms sulfonyl alkyl chains |
| IR | 1350 cm⁻¹ (S=O asymmetric stretch) | Validates sulfonyl groups |
How can researchers address contradictions in biological activity data across studies?
Methodological Answer:
Follow a quadripolar methodological framework to systematically analyze discrepancies :
Theoretical pole : Reconcile hypotheses (e.g., does the compound act via receptor binding or oxidative stress?).
Epistemological pole : Compare assay conditions (e.g., cell lines, exposure times).
Morphological pole : Validate structural consistency (e.g., purity, stereochemistry).
Technical pole : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity).
Case Study :
If one study reports antimicrobial activity while another does not:
- Re-test under uniform conditions (e.g., same bacterial strain, inoculum size).
- Use statistical validation (e.g., ANOVA with post-hoc tests) to confirm significance .
What strategies are effective in studying this compound’s interactions with biological macromolecules?
Methodological Answer:
- In silico docking : Use software like AutoDock to predict binding modes with proteins/DNA.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
- Circular Dichroism (CD) : Monitor conformational changes in proteins upon binding.
Q. Advanced Applications :
- Mutagenesis studies : Engineer protein variants to identify critical binding residues.
- Metabolomics : Track downstream effects (e.g., ATP depletion, ROS generation) via LC-MS .
How can researchers optimize reaction yields while minimizing by-products in multi-step syntheses?
Methodological Answer:
- Stepwise monitoring : Use TLC or HPLC to track intermediate formation.
- Catalyst optimization : Screen alternatives (e.g., FeCl₃ vs. AlCl₃) for improved selectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance sulfonylation efficiency .
Q. Table 3: Yield Optimization Parameters
| Variable | Impact | Example |
|---|---|---|
| Temperature | Higher temps accelerate kinetics but may degrade products | 80°C optimal for sulfonylation |
| Stoichiometry | Excess reagent drives completion but increases purification difficulty | 1.2 eq. sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
